PAC1R antagonist 1, also referred to as compound 3d, is a small-molecule antagonist specifically targeting the pituitary adenylate cyclase-activating polypeptide type I receptor (PAC1 receptor). This compound has garnered attention due to its potential therapeutic applications, particularly in treating neuropathic pain. The PAC1 receptor is a member of the class B G protein-coupled receptor family, which plays a crucial role in various physiological processes, including pain modulation and neuroprotection.
PAC1R antagonist 1 is derived from a series of novel small-molecule compounds developed through structure-based drug design and in silico screening. The research aimed to enhance the antagonistic properties of existing compounds, particularly those related to PA-9, another known antagonist of the PAC1 receptor. The classification of PAC1R antagonist 1 falls under small-molecule pharmaceuticals with specific activity against PAC1 receptors.
The synthesis of PAC1R antagonist 1 involved a multi-step process beginning with the identification of suitable lead compounds through docking-based screening. Following this, a series of derivatives were synthesized based on the structure of PA-9. The synthesis included:
The synthesis was carefully optimized to enhance yield and purity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy were employed to confirm the structure and purity of the synthesized compounds.
PAC1R antagonist 1 has a complex molecular structure characterized by specific functional groups that facilitate its binding to the PAC1 receptor. The exact three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The molecular formula and weight of PAC1R antagonist 1 are critical for understanding its interactions. Detailed structural data can be obtained from databases or through computational modeling studies that simulate its behavior in biological systems.
The primary chemical reactions involved in synthesizing PAC1R antagonist 1 include:
The reaction conditions such as temperature, solvent choice, and catalysts were optimized to ensure high efficiency and selectivity during synthesis. Reaction monitoring was conducted using thin-layer chromatography (TLC) to track progress.
PAC1R antagonist 1 functions by binding competitively to the PAC1 receptor, thereby inhibiting its activation by endogenous ligands like pituitary adenylate cyclase-activating polypeptide. This blockade prevents downstream signaling pathways that are typically activated upon receptor engagement.
Pharmacological studies have demonstrated that PAC1R antagonist 1 effectively reduces cellular responses associated with PACAP signaling, indicating its potential utility in modulating pain pathways and providing analgesic effects.
Relevant data on these properties can be found in chemical databases or through experimental characterization methods.
PAC1R antagonist 1 holds significant promise for various scientific applications:
Pituitary adenylate cyclase-activating polypeptide type I receptor (PAC1 receptor), encoded by the ADCYAP1R1 gene [8], belongs to the class B G protein-coupled receptor family. It exhibits highest affinity for its endogenous ligand pituitary adenylate cyclase-activating polypeptide (PACAP), particularly the 38-amino acid isoform PACAP38 [1] [3]. Activation of pituitary adenylate cyclase-activating polypeptide type I receptor triggers diverse downstream signaling cascades, including adenylate cyclase/cyclic adenosine monophosphate, phospholipase C/diacylglycerol/inositol trisphosphate, mitogen-activated protein kinase/extracellular signal-regulated kinase, and protein kinase B pathways [1] [3]. This receptor demonstrates exceptionally high expression in the central and peripheral nervous systems, with critical roles in neural development, neurotransmitter release, and cellular stress responses [1] [3].
Pathophysiological studies reveal that maladaptive pituitary adenylate cyclase-activating polypeptide-pituitary adenylate cyclase-activating polypeptide type I receptor signaling contributes to several disorders. In migraine pathology, pituitary adenylate cyclase-activating polypeptide type I receptor activation mediates trigeminovascular sensitization and extracerebral vasodilation. Intravenous PACAP38 infusion triggers delayed migraine-like attacks in migraineurs, while pituitary adenylate cyclase-activating polypeptide levels increase during attacks [5] [10]. Pituitary adenylate cyclase-activating polypeptide type I receptor is also implicated in stress-related psychopathologies, with anterior insular cortex-to-locus coeruleus pituitary adenylate cyclase-activating polypeptide-pituitary adenylate cyclase-activating polypeptide type I receptor signaling directly modulating anxiety-like behaviors in rodent models [6]. Additionally, this pathway contributes to neuropathic pain through spinal sensitization mechanisms and metabolic dysregulation via central and peripheral actions [1] [9].
Table 1: Disease Associations of Dysregulated PACAP-PAC1R Signaling
| Disorder Category | Specific Conditions | Key Pathophysiological Mechanisms |
|---|---|---|
| Neurological | Migraine | Trigeminovascular activation, vasodilation, central sensitization |
| Neuropsychiatric | Anxiety disorders, posttraumatic stress disorder | Amygdala hyperactivity, hypothalamic-pituitary-adrenal axis dysregulation |
| Pain Syndromes | Neuropathic pain, allodynia | Spinal cord sensitization, glial activation |
| Metabolic | Glucose dysregulation, obesity | Altered insulin secretion, feeding behavior modulation |
The structural and functional characteristics of pituitary adenylate cyclase-activating polypeptide type I receptor provide a compelling rationale for therapeutic antagonism. Cryo-electron microscopy studies reveal that pituitary adenylate cyclase-activating polypeptide type I receptor possesses a large extracellular domain that undergoes dynamic conformational changes upon ligand binding [10]. The receptor exhibits "shape-shifter" properties, transitioning between extracellular domain-open and extracellular domain-closed states during activation [1]. This flexibility allows accommodation of structurally diverse agonists like PACAP38 and maxadilan through distinct binding modes while converging on similar active receptor conformations [10].
Therapeutic pituitary adenylate cyclase-activating polypeptide type I receptor antagonism offers several advantages over broader neuropeptide pathway modulation. Unlike vasoactive intestinal peptide, which activates multiple receptors (vasoactive intestinal peptide receptor 1, vasoactive intestinal peptide receptor 2), maxadilan demonstrates exceptional selectivity for pituitary adenylate cyclase-activating polypeptide type I receptor [5] [10]. This selectivity enables precise targeting of pituitary adenylate cyclase-activating polypeptide type I receptor-mediated pathologies without disrupting vasoactive intestinal peptide receptor-dependent functions. In neuropathic pain models, pituitary adenylate cyclase-activating polypeptide type I receptor antagonism effectively inhibits nerve injury-induced mechanical allodynia, demonstrating superior target specificity compared to broad-spectrum neuropeptide antagonists [9].
Molecular analyses have identified critical interaction points within the ligand-binding domains. The extracellular domain β3-β4 loop (residues I83-F84) engages PACAP38 through hydrophobic interactions with K15 and V19 [10]. Within the orthosteric binding pocket, transmembrane domain residues (Y150, D145, L210, D298, M299, W306, Y161, R199) form hydrogen bonds and hydrophobic contacts with PACAP38's N-terminal helix [10]. These precise molecular interfaces provide the structural basis for rational antagonist design.
The evolution of pituitary adenylate cyclase-activating polypeptide type I receptor antagonists encompasses three generations: peptide-based inhibitors, structure-guided optimized peptides, and small molecule antagonists. First-generation antagonists included maxadilan-derived peptides, particularly truncated analogs lacking the C-terminal activation domain. Des(24-42) maxadilan emerged as an initial lead compound with measurable antagonistic activity but suboptimal pharmacokinetic properties [4].
Second-generation peptide antagonists resulted from systematic structure-activity relationship studies informed by receptor-ligand interaction analyses. Researchers implemented C-terminal modifications to improve metabolic stability and synergistic amino acid substitutions to enhance potency. These efforts yielded compounds such as peptide 17 and peptide 18, which achieved picomolar half-maximal inhibitory concentration values (pM IC₉₀) against pituitary adenylate cyclase-activating polypeptide type I receptor [4]. A significant advancement came with the determination of the first cocrystal structure between a pituitary adenylate cyclase-activating polypeptide type I receptor antagonist peptide (compound 18) and the pituitary adenylate cyclase-activating polypeptide type I receptor extracellular domain, enabling structure-guided optimization [4]. These optimized peptides demonstrated robust in vivo efficacy, completely inhibiting maxadilan-induced increases in blood flow at 0.3 mg/kg subcutaneous dosing in rat models [4].
Table 2: Evolution of PAC1 Receptor Antagonists
| Antagonist Generation | Representative Compounds | Key Characteristics | Advancements |
|---|---|---|---|
| First-generation peptides | Des(24-42) maxadilan | Peptide structure, limited stability | Proof-of-concept antagonism |
| Second-generation optimized peptides | Peptide 17, Peptide 18 | C-terminal modifications, amino acid substitutions | Picomolar potency, improved metabolic stability |
| Small molecule antagonists | PA-915 (Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor Antagonist 1) | Oral bioavailability, efficient binding | Molecular weight <400 Da, oral activity |
Third-generation small molecule antagonists represent the most recent development. PA-915 (pituitary adenylate cyclase-activating polypeptide type I receptor antagonist 1), a potent orally active antagonist (chemical name: compound 3d), emerged from structure-based optimization of earlier small molecule leads like PA-9 [9]. This compound exhibits a molecular weight of 372.81 g/mol (chemical formula C₁₇H₁₇ClN₆O₂) and demonstrates nanomolar potency against pituitary adenylate cyclase-activating polypeptide type I receptor [2] [7] [9]. Its development involved synthesizing 18 novel derivatives based on the PA-9 scaffold, with PA-915 showing significantly improved antagonistic activity against both pituitary adenylate cyclase-activating polypeptide-induced and nerve injury-induced mechanical allodynia [9]. Unlike peptide antagonists, PA-915 achieves therapeutic effects following oral administration, representing a substantial advancement in drug delivery for pituitary adenylate cyclase-activating polypeptide type I receptor-targeted therapeutics [9].
The developmental trajectory of pituitary adenylate cyclase-activating polypeptide type I receptor antagonists demonstrates a progression from native peptide modifications to de novo designed small molecules, accompanied by significant improvements in binding efficiency, metabolic stability, and administration routes. These advances have been accelerated by structural biology breakthroughs, particularly cryo-electron microscopy structures elucidating the molecular mechanisms of pituitary adenylate cyclase-activating polypeptide type I receptor activation and ligand recognition [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1